Sodium ilaprazole is a novel proton pump inhibitor (PPI) that has been the subject of scientific research due to its potential therapeutic applications in treating various acid-related disorders. [] It is a substituted benzimidazole derivative, specifically a sodium salt of ilaprazole, which belongs to a class of drugs known for their potent and long-lasting inhibition of gastric acid secretion. [] While its primary area of study revolves around its potential as a pharmaceutical agent, its unique properties have sparked interest in various scientific disciplines beyond clinical applications.
Future Directions
Combination Therapies: Investigating the potential of combining Sodium ilaprazole with other therapeutic agents to enhance its efficacy in treating complex acid-related disorders, such as Helicobacter pylori infections. []
Related Compounds
Omeprazole Sodium
Compound Description: Omeprazole sodium is a proton pump inhibitor (PPI) widely used in the treatment of gastric ulcers, gastroesophageal reflux disease (GERD), and other acid-related disorders. It works by irreversibly blocking the H+/K+-ATPase enzyme system found in gastric parietal cells, effectively inhibiting gastric acid secretion. []
Relevance: Omeprazole sodium shares a similar mechanism of action and therapeutic applications with sodium ilaprazole, both being PPIs. Both compounds contain a benzimidazole ring structure and a sulfoxide group, crucial for their inhibitory activity against the proton pump. The primary structural difference lies in the substituent at the 5-position of the benzimidazole ring, where omeprazole has a methoxy group and ilaprazole has a 2-[(2-pyridinylmethyl)sulfinyl]ethoxy group. [, ]
Esomeprazole
Compound Description: Esomeprazole, the S-enantiomer of omeprazole, is another widely prescribed PPI. It demonstrates similar efficacy to omeprazole in treating acid-related disorders but with a longer half-life, allowing for once-daily dosing. [, ]
Relevance: Like sodium ilaprazole and omeprazole, esomeprazole belongs to the PPI class and exhibits the characteristic benzimidazole ring and sulfoxide group in its structure. The presence of these pharmacophores contributes to their shared mechanism of action by binding to the proton pump and inhibiting acid secretion. []
Lansoprazole
Compound Description: Lansoprazole, similar to other PPIs, provides effective management of gastric acid-related conditions like peptic ulcers and GERD. It acts by irreversibly blocking the H+/K+-ATPase pump in parietal cells, reducing acid production in the stomach. [, ]
Relevance: Lansoprazole is classified as a PPI and shares structural similarities with sodium ilaprazole, including the benzimidazole ring and the sulfoxide group. These structural features are essential for the inhibition of the proton pump, ultimately contributing to their shared mechanism of action. []
Pantoprazole Sodium
Compound Description: Pantoprazole sodium is a PPI frequently used to treat erosive esophagitis, GERD, and other acid-related gastrointestinal disorders. It effectively inhibits gastric acid secretion by irreversibly blocking the H+/K+-ATPase pump in parietal cells. [, ]
Relevance: Pantoprazole sodium, being a PPI, shares a similar mechanism of action and therapeutic targets with sodium ilaprazole. They both contain a benzimidazole ring system and a sulfoxide group, highlighting their structural similarity and contributing to their ability to inhibit the proton pump. []
Rabeprazole Sodium
Compound Description: Rabeprazole sodium is a PPI known for its rapid onset of action in reducing gastric acid secretion. It is commonly prescribed for managing gastric ulcers, GERD, and other acid-related conditions by irreversibly binding to the H+/K+-ATPase pump in parietal cells. [, ]
Relevance: Rabeprazole sodium, belonging to the PPI class, shares structural and mechanistic similarities with sodium ilaprazole. Both compounds possess the characteristic benzimidazole ring and sulfoxide group responsible for their inhibitory effect on the proton pump, leading to reduced gastric acid production. [, ]
Tenatoprazole
Compound Description: Tenatoprazole is a novel PPI under investigation for its potential in treating acid-related disorders. It exhibits a prolonged half-life and duration of action compared to other PPIs, suggesting potential advantages in managing conditions like GERD. []
Relevance: Tenatoprazole, like sodium ilaprazole, belongs to the PPI class. These compounds share structural elements like the benzimidazole ring and sulfoxide group, crucial for their inhibitory activity against the H+/K+-ATPase pump, leading to effective acid suppression. []
Ilaprazole Sulfide (M1)
Compound Description: Ilaprazole sulfide (M1) is a metabolite of ilaprazole identified in human urine. It is formed through the reduction of the sulfoxide group in ilaprazole to a sulfide group. []
Relevance: Ilaprazole sulfide (M1) is a structurally-related compound to sodium ilaprazole, differing only in the oxidation state of the sulfur atom attached to the ethoxy group at the 5-position of the benzimidazole ring. []
12-Hydroxy-ilaprazole Sulfide (M2)
Compound Description: 12-Hydroxy-ilaprazole sulfide (M2) is another metabolite of ilaprazole found in human urine. It is formed by the reduction of the sulfoxide group to a sulfide group, along with hydroxylation at the 12-position of the ilaprazole molecule. []
Relevance: 12-Hydroxy-ilaprazole sulfide (M2) is structurally similar to sodium ilaprazole, with modifications at both the sulfur atom's oxidation state and the addition of a hydroxyl group. It highlights the metabolic pathways of ilaprazole in humans. []
11,12-Dihydroxy-ilaprazole Sulfide (M3)
Compound Description: 11,12-Dihydroxy-ilaprazole sulfide (M3), a metabolite of ilaprazole, is detected in human urine. It results from the reduction of the sulfoxide group to a sulfide and the addition of hydroxyl groups at both the 11 and 12-positions of the ilaprazole structure. []
Relevance: 11,12-Dihydroxy-ilaprazole sulfide (M3) is related to sodium ilaprazole through metabolic transformations. While sharing the core structure, it showcases further hydroxylation compared to M2, indicating the multiple metabolic pathways ilaprazole undergoes in vivo. []
Ilaprazole Sulfide A (M4)
Compound Description: Ilaprazole sulfide A (M4) is a metabolite of ilaprazole identified in human urine. Its precise structural details are not provided in the abstract, but it is characterized as a sulfide metabolite, suggesting a reduction of the sulfoxide group in ilaprazole. []
Relevance: While the exact structure of ilaprazole sulfide A (M4) requires further clarification, its identification as a sulfide metabolite suggests a close structural relationship to sodium ilaprazole. The shared core structure and the presence of the sulfide group indicate a metabolic pathway involving the reduction of the sulfoxide moiety. []
Source and Classification
Ilaprazole sodium is derived from the benzimidazole class of compounds. Its synthesis involves a series of chemical reactions that typically include alkylation and oxidation processes to yield the active pharmaceutical ingredient. The sodium salt form enhances its solubility and bioavailability, making it suitable for pharmaceutical formulations.
Synthesis Analysis
Methods and Technical Details
The synthesis of Ilaprazole sodium generally involves two main steps:
Alkylation of Pyrrole Mercapto Benzimidazole: This step introduces an alkyl group to the mercapto group of benzimidazole derivatives. The reaction typically requires a suitable alkylating agent and is conducted under controlled conditions to optimize yield and selectivity.
Oxidation of Sulfide to Sulfoxide: The resulting sulfide undergoes oxidation, often using agents like sodium hypochlorite, to convert it into the corresponding sulfoxide. This step is crucial as it determines the final structure and activity of Ilaprazole sodium.
Recent studies have identified various impurities formed during these synthesis steps, emphasizing the importance of process optimization to minimize unwanted byproducts while maximizing yield.
Molecular Structure Analysis
Structure and Data
Ilaprazole sodium has a complex molecular structure characterized by a benzimidazole core with specific substituents that confer its pharmacological properties. The molecular formula is C17H18N3NaO2S, with a molecular weight of approximately 367.4 g/mol.
Key Structural Features:
A benzimidazole ring system
A pyrrole moiety contributing to its reactivity
A sulfoxide functional group which plays a critical role in its mechanism of action
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized Ilaprazole sodium.
Chemical Reactions Analysis
Reactions and Technical Details
The primary chemical reactions involved in synthesizing Ilaprazole sodium include:
Alkylation Reaction: This involves the nucleophilic attack of the mercapto group on an alkyl halide or other electrophilic species, leading to the formation of a sulfide product.
Oxidation Reaction: The sulfide product is then oxidized using oxidizing agents like sodium hypochlorite or meta-chloro perbenzoic acid (MCPBA) to yield sulfoxides, which are essential for the biological activity of Ilaprazole sodium.
The optimization of these reactions is critical for improving yields and minimizing impurities, which can affect both efficacy and safety profiles.
Mechanism of Action
Process and Data
Ilaprazole sodium acts primarily by inhibiting the hydrogen-potassium ATPase enzyme located in the gastric parietal cells. This enzyme is responsible for secreting hydrochloric acid into the stomach. By blocking this enzyme, Ilaprazole sodium effectively reduces gastric acid secretion, leading to increased gastric pH levels.
Mechanism Overview:
Inhibition of Proton Pump: The active form of Ilaprazole binds covalently to cysteine residues on the proton pump.
Reduction in Acid Secretion: This binding prevents hydrogen ions from being transported into the gastric lumen, thereby decreasing acidity.
Clinical studies have demonstrated that Ilaprazole sodium provides rapid relief from symptoms associated with excessive gastric acid production.
Physical and Chemical Properties Analysis
Physical and Chemical Properties
Ilaprazole sodium exhibits several notable physical and chemical properties:
Solubility: Highly soluble in water due to its sodium salt form, which enhances bioavailability.
Stability: Stable under normal storage conditions but may degrade under extreme pH or temperature.
Melting Point: The melting point ranges around 150-160 °C, indicating good thermal stability.
These properties make Ilaprazole sodium suitable for oral dosage forms such as tablets or capsules.
Applications
Scientific Uses
Ilaprazole sodium is primarily utilized in clinical settings for:
Treatment of Gastroesophageal Reflux Disease: It alleviates symptoms by reducing acid exposure in the esophagus.
Management of Peptic Ulcers: It promotes healing by decreasing gastric acidity.
Prevention of Gastric Ulceration during Non-Steroidal Anti-Inflammatory Drug Therapy: It protects against ulcer formation in patients requiring long-term non-steroidal anti-inflammatory drug use.
Research continues into its potential applications in various gastrointestinal disorders, highlighting its significance in modern pharmacotherapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ilaprazole is a sulfoxide and a member of benzimidazoles. Ilaprazole has been investigated in Helicobacter Infections. Ilaprazole is a substituted benzimidazole prodrug with selective and irreversible proton pump inhibitor activity. A weak base, ilaprazole accumulates in the acidic environment of the secretory canaliculus of the gastric parietal cell where it is converted to an active sulfenamide form that binds to cysteine sulfhydryl groups on the luminal aspect of the proton pump hydrogen-potassium adenosine triphosphatase (H+/K+ ATPase), thereby inhibiting the pump's activity and the parietal cell secretion of H+ ions into the gastric lumen, the final step in gastric acid production.